molecular formula C15H14BrN3O2S2 B4383036 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4383036
M. Wt: 412.3 g/mol
InChI Key: IYTRMQNTRZKLHE-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a thiophene ring, making it a complex and multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Sulfonamide Formation: Sulfonyl chlorides and bases like triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylbenzyl alcohol: Shares the bromine and methylbenzyl groups but lacks the pyrazole and thiophene rings.

    2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Contains similar structural elements but with a fluorophenyl group instead of the pyrazole ring.

Uniqueness

5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to the combination of the bromine atom, pyrazole ring, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-bromo-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S2/c1-11-4-2-3-5-12(11)9-19-10-13(8-17-19)18-23(20,21)15-7-6-14(16)22-15/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTRMQNTRZKLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 6
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

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